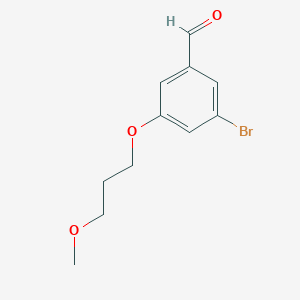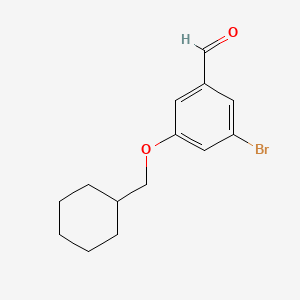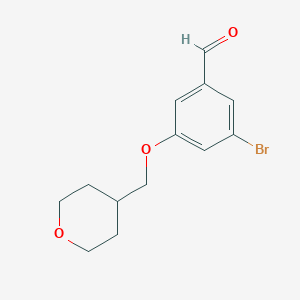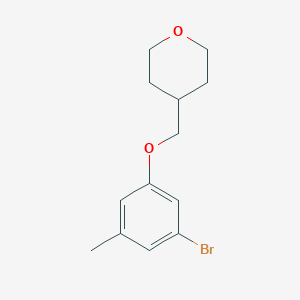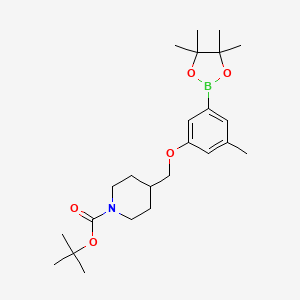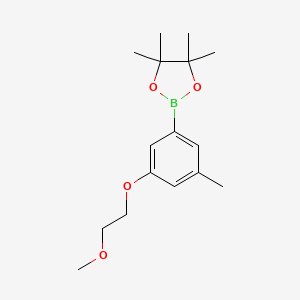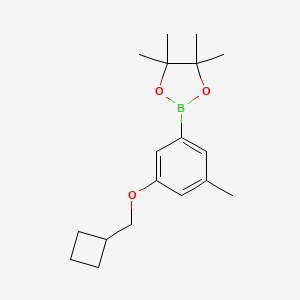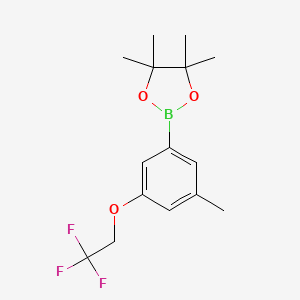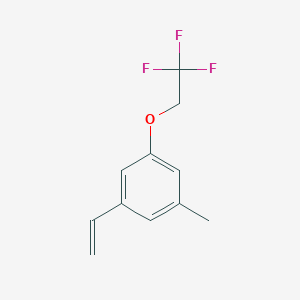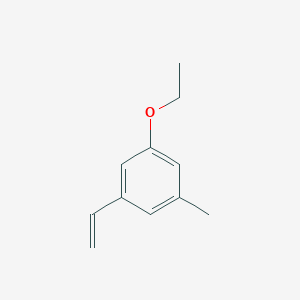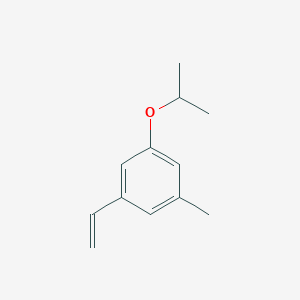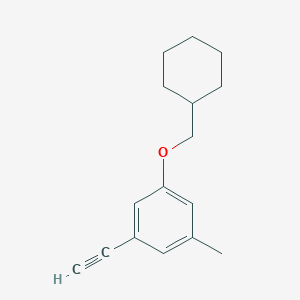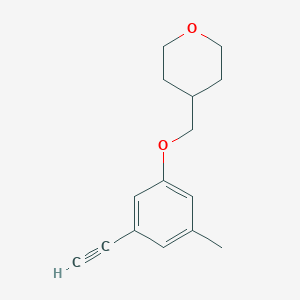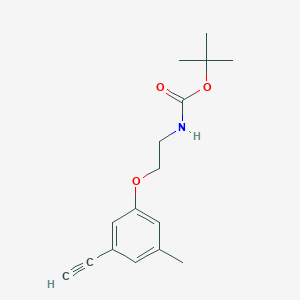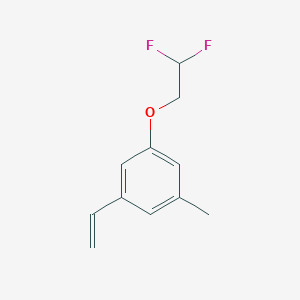
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene is an organic compound characterized by the presence of a difluoroethoxy group, a methyl group, and a vinyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethanol, 3-methylphenol, and vinylbenzene.
Reaction Conditions: The difluoroethoxy group is introduced via a nucleophilic substitution reaction, where 2,2-difluoroethanol reacts with a suitable leaving group on the benzene ring. The methyl and vinyl groups are introduced through Friedel-Crafts alkylation and vinylation reactions, respectively.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to maximize yield and purity.
Chemical Reactions Analysis
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group to form ethyl derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens or nitro groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and electrophiles (e.g., Br2, NO2+). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Scientific Research Applications
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene has several scientific research applications:
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The presence of the difluoroethoxy group can influence the compound’s reactivity and binding affinity, affecting pathways related to metabolism, signal transduction, and cellular processes.
Comparison with Similar Compounds
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,2-Difluoroethoxy)-4-methylbenzene and 1-(2,2-Difluoroethoxy)-3-ethylbenzene share structural similarities but differ in the position or type of substituents on the benzene ring.
Uniqueness: The combination of the difluoroethoxy, methyl, and vinyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for diverse chemical transformations, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(2,2-difluoroethoxy)-3-ethenyl-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-3-9-4-8(2)5-10(6-9)14-7-11(12)13/h3-6,11H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUMRQJZPWTGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(F)F)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
